molecular formula C26H26N4O3S B2499788 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 886905-92-6

2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2499788
CAS No.: 886905-92-6
M. Wt: 474.58
InChI Key: KRWRFWGIWOJIRA-UHFFFAOYSA-N
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Description

The compound 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone features a benzimidazole core substituted at the 2-position with a benzylsulfonyl group and linked via an ethanone bridge to a 4-phenylpiperazine moiety. This structure combines electron-withdrawing (sulfonyl) and bulky aromatic (phenylpiperazine) groups, which may enhance metabolic stability and receptor-binding specificity. While direct biological data for this compound are absent in the provided evidence, its structural analogs exhibit diverse activities, including antimicrobial, cytotoxic, and antioxidant effects .

Properties

IUPAC Name

2-(2-benzylsulfonylbenzimidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c31-25(29-17-15-28(16-18-29)22-11-5-2-6-12-22)19-30-24-14-8-7-13-23(24)27-26(30)34(32,33)20-21-9-3-1-4-10-21/h1-14H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWRFWGIWOJIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone , also known by its CAS number 886906-04-3 , is a member of the benzimidazole family. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, focusing on its biological activities, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C24H21N3O3SC_{24}H_{21}N_{3}O_{3}S, with a molecular weight of 431.5 g/mol . The structure features a benzimidazole core with a benzylsulfonyl group and a phenylpiperazine moiety, which are significant for its biological interactions.

PropertyValue
CAS Number886906-04-3
Molecular FormulaC24H21N3O3S
Molecular Weight431.5 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of benzimidazole have shown efficacy against various cancer cell lines through mechanisms such as:

  • Inhibition of Topoisomerase I : This enzyme plays a crucial role in DNA replication and repair. Compounds that inhibit Topoisomerase I can induce DNA damage, leading to cancer cell apoptosis. In one study, a related benzimidazole derivative was found to inhibit Topoisomerase I at an IC50 of 16 μM , comparable to the known inhibitor camptothecin .
  • Cell Cycle Arrest : Research has demonstrated that certain benzimidazole derivatives induce G2/M phase arrest in cancer cells, indicating that they interfere with the cell cycle progression .

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. The presence of the sulfonamide group enhances their activity against various bacterial strains. Studies suggest that these compounds can disrupt bacterial cell wall synthesis or function as enzyme inhibitors, although specific data on this compound's antimicrobial efficacy remains limited.

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Interaction : The compound's structure allows it to bind to DNA, leading to stabilization or destabilization depending on the context, which can affect replication and transcription processes.
  • Enzyme Inhibition : The ability to inhibit key enzymes involved in cellular processes contributes to its anticancer and antimicrobial effects.
  • Cytotoxic Effects : Induction of apoptosis through reactive oxygen species (ROS) generation has been noted in several benzimidazole derivatives.

Study 1: Anticancer Efficacy

A study conducted at the National Cancer Institute evaluated a series of benzimidazole derivatives against 60 different cancer cell lines. Among these, compounds structurally similar to our target showed promising results with low GI50 values, indicating potent anticancer activity .

Study 2: Mechanistic Insights

In vitro assays demonstrated that certain derivatives caused significant DNA damage and subsequent apoptosis in cancer cells. Flow cytometry analyses revealed increased sub-G1 populations, confirming the induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituents on the Benzimidazole Core

Sulfonyl vs. Thioether Groups
  • Target Compound: The benzylsulfonyl group at the 2-position is a polar, electron-withdrawing substituent.
  • Analog: 2-(Benzylthio)-1H-benzo[d]imidazole () contains a thioether (S-benzyl) group. Thioethers are prone to oxidation, which may limit their in vivo stability. The acetyl group in the target compound’s ethanone linker is absent in this analog due to base-mediated deacetylation during synthesis .
Phenyl vs. Nitrophenyl Substituents
  • Analog: 1-(4-(((2-(4-Nitrophenyl)-1H-benzo[d]imidazol-1-yl)methyl)amino)phenyl)ethanone (BD-5) () features a nitro group on the benzimidazole. The target’s benzylsulfonyl group offers a balance of polarity without strong electron withdrawal .

Ethanone Linker Modifications

4-Phenylpiperazine vs. Aryl Groups
  • Target Compound: The ethanone linker connects to a 4-phenylpiperazine, a bulky aromatic group that may enhance solubility and CNS penetration due to piperazine’s basicity .
  • Analog: 2-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol () replaces the ethanone with an ethanol linker and lacks the phenyl group.
  • Analog: 2-(Aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone () uses simple aryl groups (e.g., methyl, phenyl) instead of piperazine. These derivatives showed cytotoxicity against VERO and NCI cell lines, suggesting the target’s piperazine may shift activity toward neurological targets .

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